molecular formula C5H11Br2N B6216161 (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans CAS No. 2742623-27-2

(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans

Cat. No.: B6216161
CAS No.: 2742623-27-2
M. Wt: 245
InChI Key:
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Description

(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a bromomethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans typically involves the bromination of cyclobutanone derivatives followed by amination. One common method includes the reaction of cyclobutanone with bromine in the presence of a base to form the bromomethyl derivative. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by treatment with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step to ensure consistent product quality and yield. Additionally, the use of automated systems for the amination and hydrobromide formation steps can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as thiols, amines, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Cyclization reactions often require the use of catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives, while oxidation can produce imines or nitriles .

Scientific Research Applications

(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity. These interactions can affect various pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromomethyl cyclobutane derivatives and amine-substituted cyclobutanes. Examples include:

Uniqueness

The uniqueness of (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans lies in its specific substitution pattern and the presence of both a bromomethyl and an amine group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

CAS No.

2742623-27-2

Molecular Formula

C5H11Br2N

Molecular Weight

245

Purity

95

Origin of Product

United States

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